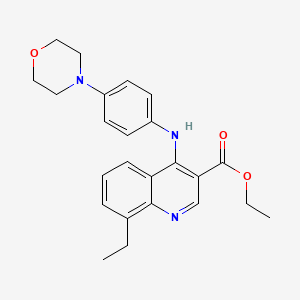
Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroquinoline with 4-morpholinophenylamine in the presence of a base can yield the desired product. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions, often using agents like sodium borohydride, can modify the quinoline ring, resulting in different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound has shown promise in biological assays, particularly in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to bind to various enzymes and receptors, modulating their activity. This binding can inhibit the function of enzymes involved in critical biological pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 8-ethyl-4-((4-morpholinophenyl)amino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares the quinoline core but differs in its side chains and functional groups.
Ciprofloxacin: An antibiotic that also contains a quinoline moiety, ciprofloxacin is structurally distinct due to its fluorine substitution.
Nalidixic Acid: Another quinoline derivative used as an antibacterial agent, differing in its carboxylic acid group and overall structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 8-ethyl-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C24H27N3O3/c1-3-17-6-5-7-20-22(17)25-16-21(24(28)30-4-2)23(20)26-18-8-10-19(11-9-18)27-12-14-29-15-13-27/h5-11,16H,3-4,12-15H2,1-2H3,(H,25,26) |
InChI Key |
PCQLOAQEOMKPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















